molecular formula C11H15N3O4S B13251402 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide

Cat. No.: B13251402
M. Wt: 285.32 g/mol
InChI Key: IUSRQGSYQOAHSK-UHFFFAOYSA-N
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Description

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is a chemical compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide typically involves the nitration of N-(piperidin-3-YL)benzene-1-sulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-(piperidin-3-YL)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(piperidin-4-YL)benzene-1-sulfonamide
  • 2-Nitro-N-(piperidin-2-YL)benzene-1-sulfonamide
  • 2-Nitro-N-(morpholin-4-YL)benzene-1-sulfonamide

Uniqueness

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is unique due to the specific positioning of the piperidine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-nitro-N-piperidin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-9-4-3-7-12-8-9/h1-2,5-6,9,12-13H,3-4,7-8H2

InChI Key

IUSRQGSYQOAHSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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